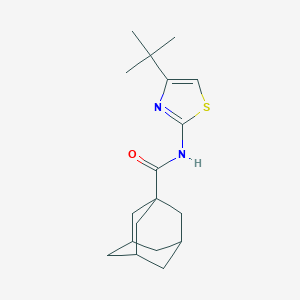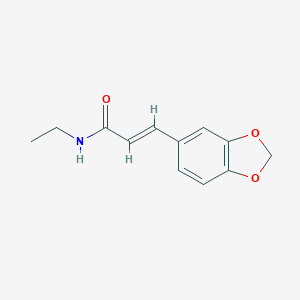
N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide, also known as TACB, is a novel compound that has gained attention in the scientific community for its potential applications in research. TACB belongs to the class of adamantane carboxamides and has a unique chemical structure that makes it an attractive candidate for various research studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A microwave-assisted synthesis method was developed for N-substituted carboxamide derivatives with an adamantyl moiety, showing potent antiviral activity against influenza viruses. This highlights the compound's potential in antiviral research (Göktaş et al., 2012).
- A mild and efficient one-pot Curtius rearrangement process was used for preparing N-tert-butyl adamantanyl-1-yl-carbamate, demonstrating the compound's versatility in organic synthesis (Leogane & Lebel, 2009).
- Catalytic synthesis methods have been explored for N-Aryladamantane-1-carboxamides, indicating efficient yields and the importance of adamantane derivatives in medicinal chemistry (Shishkin et al., 2020).
Biological Activities and Applications
- The study of adamantane-1,3,4-thiadiazole hybrids revealed insights into noncovalent interactions, offering potential applications in the development of new pharmaceutical compounds (El-Emam et al., 2020).
- Synthesis and properties of N,N′-Disubstituted ureas containing adamantane were explored, highlighting methods to incorporate adamantane into diverse chemical structures for potential medicinal applications (Danilov et al., 2020).
- Novel 1-adamantanecarboxamides were synthesized and examined for their selectivity as 5-HT2 receptor antagonists, suggesting applications in neurology and pharmacology (Fujio et al., 2000).
Antimicrobial and Anti-inflammatory Activities
- Synthesis and evaluation of adamantylated compounds for antimicrobial and anti-inflammatory activities were reported, demonstrating the compound's potential in addressing bacterial infections and inflammation (Kadi et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to exhibit antibacterial activity .
Mode of Action
These compounds interact with bacterial cells, leading to their destruction .
Biochemical Pathways
Related compounds have been found to disrupt bacterial cell function, leading to their death .
Pharmacokinetics
Thiazole derivatives, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Related compounds have been found to exhibit antibacterial activity, suggesting that oprea1_475684 may also have similar effects .
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-17(2,3)14-10-22-16(19-14)20-15(21)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,4-9H2,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPUIBMBHMUWGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422158.png)

![2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-(2-naphthyl)acetamide](/img/structure/B422161.png)
![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B422162.png)
![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422163.png)
![4-{[5-(5-Chloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B422164.png)
![N-cyclopentyl-2-{[4-(1-methylethyl)phenyl][(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B422166.png)
![methyl 4-(2-bromo-4,5-diethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422167.png)
![4-{[5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B422168.png)
![{4-bromo-2-[5-hydroxy-3-(methoxycarbonyl)-2-methyl-4H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B422170.png)
![methyl 4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422171.png)
![methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422174.png)
![methyl 4-[3-chloro-4-(cyanomethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422176.png)
![methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422178.png)